洛美利嗪盐酸盐

概述

描述

洛美利嗪盐酸盐是一种二苯基哌嗪类化合物,具有钙通道阻滞剂的作用。 它主要用于偏头痛的预防治疗,并已显示出在治疗青光眼和视神经损伤方面的潜力 .

科学研究应用

洛美利嗪盐酸盐具有广泛的科学研究应用:

化学: 它在涉及钙通道阻滞剂的研究中用作模型化合物。

生物学: 研究表明它具有通过 PI3K/Akt/mTOR 信号通路抑制结直肠癌细胞增殖和诱导保护性自噬的潜力.

医学: 除了用于治疗偏头痛外,它还因其在视网膜损伤中的神经保护作用以及通过抑制线粒体代谢治疗慢性髓性白血病的潜力而受到研究.

工业: 它用于开发口服给药的新剂型,例如口崩片.

作用机制

洛美利嗪盐酸盐主要通过阻断电压依赖性钙通道发挥其作用。这种作用阻止了钙离子的流入,这对各种细胞过程至关重要。 它还拮抗 5HT2A 受体,抑制血清素引起的血管收缩,这被认为与其抗偏头痛作用有关 . 此外,它已被证明可以增加视神经乳头的循环,提供神经保护作用 .

生化分析

Biochemical Properties

Lomerizine hydrochloride works as a calcium antagonist . It blocks voltage-dependent calcium channels , inhibiting the release of calcium . This interaction with calcium channels is believed to be the primary biochemical reaction involving lomerizine hydrochloride .

Cellular Effects

Lomerizine hydrochloride has been shown to inhibit cell growth, migration, and invasion through the PI3K/AKT/mTOR signaling pathway and induces protective autophagy in colorectal cancer cells . It also promotes apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of action of lomerizine hydrochloride involves blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . Its antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of lomerizine hydrochloride on the 5HT2A receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, lomerizine hydrochloride has been shown to increase blood flow in the retina and optic nerve head in rabbits . This effect was observed 15 minutes after intravenous administration of lomerizine hydrochloride .

Dosage Effects in Animal Models

In animal models, doses of 0.03 mg/kg of lomerizine hydrochloride given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity . It also provided protection against NMDA-induced and kainate-induced neurotoxicity .

Metabolic Pathways

The detection of Trimetazidine (TMZ) in urine may result from the metabolism of Lomerizine hydrochloride . This suggests that Lomerizine hydrochloride is involved in metabolic pathways that produce TMZ .

Transport and Distribution

Due to its lipophilic nature and small molecular size, lomerizine hydrochloride is able to cross the blood-brain barrier . For delivery in aqueous systems, nanoparticle therapy may be used .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in the brain cells where it exerts its effects.

准备方法

洛美利嗪盐酸盐的合成涉及在碱的存在下,将双(4-氟苯基)甲醇与2,3,4-三甲氧基苄基氯反应,形成中间体化合物。然后将该中间体与哌嗪反应得到洛美利嗪。 最后一步是将洛美利嗪转化为其盐酸盐 .

化学反应分析

相似化合物的比较

洛美利嗪盐酸盐在钙通道阻滞剂中是独特的,因为它具有选择性的中枢神经系统作用,并且对 L 型和 T 型钙通道具有双重作用。类似的化合物包括:

氟桂利嗪: 另一种用于偏头痛预防的二苯基哌嗪类钙通道阻滞剂。

辛那利嗪: 用于治疗眩晕和晕动病。

尼莫地平: 主要用于治疗蛛网膜下腔出血,通过防止脑血管痉挛

属性

CAS 编号 |

101477-54-7 |

|---|---|

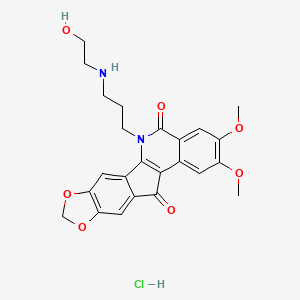

分子式 |

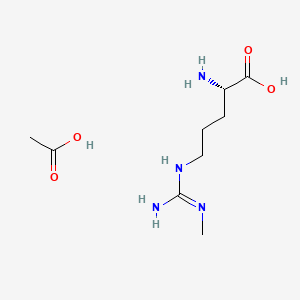

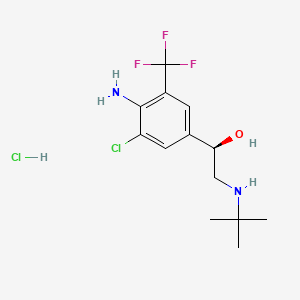

C27H31ClF2N2O3 |

分子量 |

505.0 g/mol |

IUPAC 名称 |

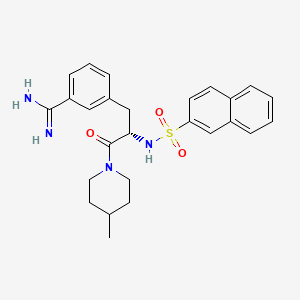

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H |

InChI 键 |

VCBYMCBOMLUKOO-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |

规范 SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl |

外观 |

Solid powder |

| 101477-54-7 | |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride KB 2796 KB-2796 lomerizine lomerizine dihydrochloride |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)